{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid - 685139-10-0

{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid

Catalog Number: EVT-1199927
CAS Number: 685139-10-0
Molecular Formula: C23H17Br2ClO3S
Molecular Weight: 568.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid (7) is a synthetically derived selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It acts as a partial agonist, meaning it only partially activates the receptor compared to a full agonist. This compound has been investigated for its potential in treating dyslipidemia due to its efficacy in improving plasma lipid parameters and insulin sensitivity.

Synthesis Analysis

The synthesis of {4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid (7) is part of a broader structure-activity relationship study aimed at developing selective PPARδ agonists. While the paper doesn't detail the specific steps for synthesizing compound 7, it emphasizes modifying the acidic part of a known triple PPARα,γ,δ agonist (compound 1) while maintaining its lipophilic half. This approach suggests that compound 7 is likely derived from compound 1 through chemical modifications targeting its acidic moiety.

Mechanism of Action

{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid (7) functions as a selective partial agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARδ, a nuclear receptor, plays a role in regulating lipid metabolism, inflammation, and glucose homeostasis. By activating PPARδ, compound 7 influences the expression of genes involved in lipid metabolism, leading to increased free fatty acid (FFA) oxidation and improved plasma lipid profiles.

Applications

{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid (7) has demonstrated promising results in preclinical studies for its potential application in treating dyslipidemia.

  • In vitro efficacy: Compound 7 effectively increased FFA oxidation in rat muscle L6 cells, indicating its ability to enhance lipid metabolism.
  • In vivo efficacy: In high fat-fed ApoB100/CETP-Tgn mice, chronic treatment with compound 7 resulted in corrected plasma lipid parameters and improved insulin sensitivity. This suggests its potential to address dyslipidemia and potentially improve glucose control.

(3-Bromo-4-hydroxy-phenyl)-(2-chloro-phenyl)-methanone

(Compound Description): This compound serves as a key starting material in the synthesis of [2-bromo-4-(2-chloro-benzoyl)-phenoxy]-acetic acid ethyl ester . Its structure features a benzophenone core with a bromo and a hydroxy substituent on one phenyl ring and a chloro substituent on the other.

[2-bromo-4-(2-chloro-benzoyl)-phenoxy]-acetic acid ethyl ester

(Compound Description): This compound, synthesized from (3-Bromo-4-hydroxy-phenyl)-(2-chloro-phenyl)-methanone and ethyl chloroacetate, was characterized for its structure and antibacterial activity . It retains the benzophenone core structure with the bromo and chloro substituents but incorporates an acetic acid ethyl ester moiety.

[4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone

(Compound Description): This compound was synthesized as a potential biologically active compound and characterized using various spectroscopic techniques . Its structure features a benzophenone core with one phenyl ring linked to a 3-methylindole moiety.

2,2-bis[4-(4-amino-2-trifluoromethylphenoxy) phenyl]sulfone

(Compound Description): This compound is a diamine monomer synthesized and used to create fluorinated polyimide films with desirable optical and solubility properties . Its structure features a sulfone core flanked by two phenyl rings, each bearing a 4-amino-2-trifluoromethylphenoxy group.

Triple PPARα,γ,δ Agonist 1

(Compound Description): While the exact structure of this agonist is not provided, it's described as the starting point for developing selective PPARδ agonists, including {4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid .

[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid (L-165041)

(Compound Description): This compound is a PPAR-β ligand investigated for its effects on vascular tone and nitric oxide production . It features a complex structure with multiple phenoxy and propoxy groups and an acetic acid moiety.

4-[[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl] methyl]thio]-2-methylphenoxy]acetic acid (GW0742)

(Compound Description): Similar to L-165041, GW0742 is a PPAR-β ligand explored for its vasodilatory effects and its role in activating the PI3K-Akt-eNOS pathway . It features a thiazole ring and a trifluoromethyl group in addition to multiple phenoxy groups and an acetic acid moiety.

Properties

CAS Number

685139-10-0

Product Name

{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid

IUPAC Name

2-[4-[3,3-bis(4-bromophenyl)prop-2-enylsulfanyl]-2-chlorophenoxy]acetic acid

Molecular Formula

C23H17Br2ClO3S

Molecular Weight

568.7 g/mol

InChI

InChI=1S/C23H17Br2ClO3S/c24-17-5-1-15(2-6-17)20(16-3-7-18(25)8-4-16)11-12-30-19-9-10-22(21(26)13-19)29-14-23(27)28/h1-11,13H,12,14H2,(H,27,28)

InChI Key

NQIYGYDPRBEUAZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=CCSC2=CC(=C(C=C2)OCC(=O)O)Cl)C3=CC=C(C=C3)Br)Br

Synonyms

2-[4-[[3,3-bis(4-bromophenyl)-2-propen-1-yl]thio]-2-chlorophenoxy]-acetic acid

Canonical SMILES

C1=CC(=CC=C1C(=CCSC2=CC(=C(C=C2)OCC(=O)O)Cl)C3=CC=C(C=C3)Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.